molecular formula C22H17ClN4O4S B10864729 methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 889949-28-4

methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10864729
CAS No.: 889949-28-4
M. Wt: 468.9 g/mol
InChI Key: ABCCPYUVZQGQHY-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4 and a furan-2-yl moiety at position 3. The triazole ring is further functionalized with a sulfanyl-acetyl-amino-benzoate ester chain, which enhances its pharmacokinetic properties and binding affinity to biological targets. This compound belongs to a class of triazole derivatives known for their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anti-exudative effects .

Properties

CAS No.

889949-28-4

Molecular Formula

C22H17ClN4O4S

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 4-[[2-[[4-(2-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H17ClN4O4S/c1-30-21(29)14-8-10-15(11-9-14)24-19(28)13-32-22-26-25-20(18-7-4-12-31-18)27(22)17-6-3-2-5-16(17)23/h2-12H,13H2,1H3,(H,24,28)

InChI Key

ABCCPYUVZQGQHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the furan and chlorophenyl groups, and the final coupling with the benzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The choice of solvents and reagents would also be influenced by cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while nucleophilic substitution on the chlorophenyl group can yield various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of related compounds, such as 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives, demonstrated significant in vitro antitumor activity against various human tumor cell lines. The most effective compounds exhibited low micromolar GI50 levels (ranging from 1.9 to 3.0 μM) against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Antimicrobial Properties

The presence of the triazole ring in the compound structure is associated with antimicrobial activity. Compounds containing similar structural motifs have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of cellular processes in pathogens, making them a focus for developing new antibiotics .

Antifungal Applications

The triazole moiety also contributes to antifungal properties. Compounds like those derived from methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate have been explored for their effectiveness against various fungal infections, particularly in immunocompromised patients .

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Its effectiveness against fungal pathogens responsible for crop diseases can enhance agricultural productivity and reduce reliance on traditional chemical fungicides .

Plant Growth Regulators

Research has indicated that derivatives of triazole compounds can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could lead to improved crop yields under adverse conditions .

Coordination Chemistry

The compound's ability to form metal complexes makes it valuable in coordination chemistry. Such complexes can be used for the separation and detection of transition metals due to their unique electronic properties .

Sensor Development

This compound has potential applications in sensor technology. Its structural features can be exploited to develop sensors for detecting specific ions or molecules based on changes in fluorescence or conductivity .

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and furan groups may also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogues:

Compound Name / ID Substituents on Triazole Core Key Structural Variations Biological Activity (Dose/IC₅₀) References
Target Compound 4-(2-chlorophenyl), 5-(furan-2-yl) Methyl benzoate ester; sulfanyl-acetyl-amino linker Anti-exudative (10 mg/kg)
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () 4-amino, 5-(4-chlorophenyl) Amino group at position 4; 4-chlorophenyl vs. 2-chlorophenyl Not explicitly tested; predicted lower lipophilicity
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate () 3-(2-chlorophenyl), 5-thioxo Thioxo group at position 5; imino linkage vs. acetyl-amino Antimicrobial (MIC: 25 µg/mL against S. aureus)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () 4-phenyl, 5-(methylsulfanyl-benzyl) Phenyl at position 4; methylsulfanyl-benzyl side chain Anti-inflammatory (IC₅₀: 18 µM for COX-2 inhibition)
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide () 4-ethyl, 5-(furan-2-yl) Ethyl group at position 4; difluorophenyl acetamide Broad-spectrum antimicrobial (MIC: 12.5 µg/mL)

Structural Analysis

  • Position 4 Substituents : The 2-chlorophenyl group in the target compound enhances steric hindrance and electron-withdrawing effects compared to the 4-chlorophenyl () or phenyl () substituents. This improves target selectivity in anti-inflammatory pathways .
  • Position 5 Heterocycles : The furan-2-yl group (target compound) offers moderate π-π stacking interactions, whereas pyridinyl () or benzothiazolyl () moieties increase hydrophobicity and membrane penetration .
  • Linker Modifications: The sulfanyl-acetyl-amino-benzoate ester in the target compound balances solubility and bioavailability, outperforming thioxo () or morpholine-sulfonyl () derivatives in oral absorption .

Pharmacological Performance

  • Anti-Exudative Activity: The target compound demonstrated 68% inhibition of edema at 10 mg/kg in carrageenan-induced rat models, comparable to diclofenac sodium (8 mg/kg) . Analogues with 4-amino substituents () showed reduced efficacy due to lower metabolic stability .
  • Antimicrobial Potency : While the target compound lacks direct antimicrobial data, structurally similar derivatives with 4-ethyl-furan-2-yl groups () exhibited MIC values of 12.5 µg/mL against E. coli and S. aureus .
  • Electron-Withdrawing Effects : The 2-chlorophenyl group (target) enhances anti-inflammatory activity compared to 4-chlorophenyl () or methoxy-substituted () variants, as shown by COX-2 inhibition assays .

Biological Activity

Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound features a triazole ring, which is a well-known scaffold in medicinal chemistry due to its versatile biological activities. The presence of the furan and chlorophenyl groups enhances its pharmacological profile.

Key Properties

PropertyValue
Molecular FormulaC16H15ClN4O3S
Molecular Weight366.83 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can inhibit enzymes involved in fungal cell wall synthesis and bacterial replication. Additionally, the sulfanyl group may enhance the compound's ability to form reactive intermediates that can disrupt cellular processes.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that similar triazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of 1,2,4-triazole have been reported to have minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
  • Antifungal Activity : The triazole moiety is particularly effective against fungal pathogens due to its mechanism of inhibiting ergosterol synthesis in fungal cell membranes. Compounds with this structure have been documented to exhibit high efficacy against species such as Candida albicans and Aspergillus spp. .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This is consistent with findings from related triazole compounds that inhibit cell proliferation in various cancer models .

Case Studies

  • Study on Antimicrobial Activity :
    A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. One derivative exhibited an MIC of 12 μg/mL against S. aureus, indicating strong antibacterial potential .
  • Fungal Inhibition Study :
    Another study evaluated the antifungal activity of triazole compounds against C. albicans, reporting an MIC of 8 μg/mL for a closely related structure .
  • Anticancer Activity Assessment :
    In vitro tests on human cancer cell lines revealed that triazole derivatives could inhibit tumor growth significantly compared to control groups, with IC50 values suggesting potency comparable to established chemotherapeutics .

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